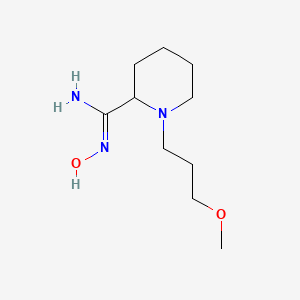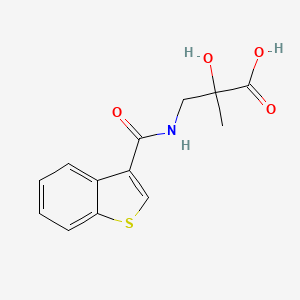![molecular formula C13H19N3O3 B7578948 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid, also known as EPAC, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EPAC is a derivative of pyrazole and pyrrolidine and has shown promising results in various studies.
Mécanisme D'action
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid exerts its effects by modulating various signaling pathways in the body. It activates the cAMP signaling pathway, which regulates various cellular processes such as gene expression, cell proliferation, and apoptosis. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects inside the cell. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid is also stable and can be easily synthesized in the lab. However, 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has some limitations as well. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has shown promising results in various studies, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid include:
1. Studying the effects of 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid on different types of cancer cells to determine its potential as a broad-spectrum anti-cancer agent.
2. Investigating the potential of 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid as a neuroprotective agent in various neurodegenerative diseases.
3. Studying the pharmacokinetics and pharmacodynamics of 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid to determine its safety and efficacy in humans.
4. Exploring the potential of 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid as a therapeutic agent in various inflammatory diseases.
Conclusion:
In conclusion, 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to explore its full potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with 1-boc-2-pyrrolidinone in the presence of a coupling agent such as HATU or EDC. The resulting intermediate is then deprotected to obtain the final product, 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid.
Applications De Recherche Scientifique
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. 2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[1-(5-ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-9-7-11(15(2)14-9)13(19)16-6-4-5-10(16)8-12(17)18/h7,10H,3-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGAOUSMBUABEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N2CCCC2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)